n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-3-9-14(10-4-11)21(19,20)15(2)12-5-7-13(8-6-12)16(17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPJQBIOEZKCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292975 | |
| Record name | n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-16-1 | |
| Record name | NSC86609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride Intermediates
The most widely reported method involves reacting 4-methylbenzenesulfonyl chloride with 4-nitro-N-methylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitro-N-methylaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. Pyridine or triethylamine is typically employed to neutralize HCl, driving the reaction to completion.
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Time: 6–12 hours
- Yield: 70–85%
Mechanistic Insights:
The sulfonamide bond formation follows a two-step mechanism:
- Deprotonation of the amine by the base, enhancing its nucleophilicity.
- Attack of the amine on the sulfonyl chloride, displacing chloride and forming the sulfonamide.
Optimization Challenges:
Methylation of Secondary Amines
For compounds lacking the N-methyl group, a post-synthetic methylation step is employed. Methyl iodide or dimethyl sulfate acts as the alkylating agent in the presence of a strong base (e.g., NaH or K₂CO₃).
Example Protocol:
- Dissolve N-(4-nitrophenyl)-4-methylbenzenesulfonamide in dry DMF.
- Add NaH (1.2 equiv) and methyl iodide (1.5 equiv).
- Stir at 60°C for 4 hours.
- Isolate via aqueous workup and recrystallization.
Electrochemical Synthesis
Paired Electrolysis Strategy
A tunable electrochemical method enables the synthesis of benzenesulfonamide derivatives via reductive coupling. Dinitrobenzene (DNB) is electrolyzed in the presence of arylsulfinic acids at controlled potentials.
Key Steps:
- Reduction of DNB: At −0.4 V vs. Ag/AgCl, DNB undergoes partial reduction to hydroxylamine intermediates.
- Coupling with Arylsulfinic Acid: The intermediate reacts with 4-methylbenzenesulfinic acid, forming the sulfonamide bond.
Advantages:
- Tunability: Adjusting the potential (−0.4 V vs. −1.1 V) controls nitro group reduction, enabling selective product formation.
- Green Chemistry: Eliminates stoichiometric reductants and minimizes waste.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Potential | −0.4 V vs. Ag/AgCl |
| Electrolyte | 0.1 M TBABF₄ in acetonitrile |
| Yield | 75–85% |
Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium catalysts facilitate coupling between aryl halides and sulfonamides. For N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide, a Suzuki-Miyaura-like approach is adapted:
Protocol:
- React 4-methylbenzenesulfonamide with 4-nitro-N-methylbromobenzene.
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1).
- Heat at 100°C for 12 hours.
Mechanism:
- Oxidative addition of the aryl bromide to Pd(0).
- Transmetallation with the sulfonamide.
- Reductive elimination to form the N–C bond.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Classical | 70–85 | High yield, scalability | Harsh conditions, waste generation |
| Electrochemical | 75–85 | Tunable, environmentally friendly | Requires specialized equipment |
| Catalytic | 65–75 | Mild conditions, functional tolerance | Catalyst cost, moderate yields |
Characterization and Quality Control
Spectroscopic Data
Crystallographic Data
- Crystal System: Monoclinic
- Space Group: P2₁/c
- Dihedral Angle: 63.30° (nitrobenzyl vs. benzene rings).
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under varying conditions, yielding distinct products:
Key findings:
-
The nitro group’s reduction pathway is tunable via electrochemical potential, enabling selective synthesis of hydroxylamine or amine derivatives .
-
Catalytic hydrogenation preserves the sulfonamide structure while converting the nitro group to an amine .
Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions:
Key findings:
-
SN2 reactions with piperazine derivatives proceed efficiently under mild conditions, enabling structural diversification .
-
Acylation modifies the sulfonamide’s nitrogen, expanding its utility in medicinal chemistry .
Oxidation Reactions
Methyl groups on the benzene ring can be oxidized to carboxylic acids:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃, acidic conditions | Carboxylic acid derivatives |
Key findings:
-
Oxidation targets the methyl substituents, generating hydrophilic carboxylic acid derivatives without affecting the nitro or sulfonamide groups.
Electrochemical Paired Reactions
A green electrochemical method enables simultaneous synthesis and functionalization:
Key findings:
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme inhibition : Binds to dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
-
Calcium channel modulation : Derivatives reduce coronary resistance via theoretical interactions with 6jp5 protein surfaces (binding energy: -7.2 kcal/mol) .
Thermodynamic and Kinetic Data
Scientific Research Applications
Medicinal Chemistry
n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of sulfonamide-based pharmaceuticals. These drugs are recognized for their antibacterial and anti-inflammatory properties. The compound's structure allows it to interact effectively with biological targets, enhancing its potential therapeutic effects.
Biological Research
In biological studies, this compound is utilized as a probe to investigate enzyme-substrate interactions. It aids in understanding enzyme inhibition mechanisms, which is crucial for drug development. For instance, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Industrial Applications
The compound is employed in the production of dyes and pigments due to its chemical stability and reactivity. Additionally, it finds use in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial enzyme pathways essential for growth.
- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit certain enzymes related to inflammation pathways, suggesting its potential utility in developing anti-inflammatory drugs.
- Material Science Innovations : The compound has been explored for its role in creating advanced materials with specific functional properties due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Reaction Yields
| Compound | Substituent | Yield (%) | Reference |
|---|---|---|---|
| Compound A | 4-Nitrophenyl | 35–83* | |
| 3ya | 3-Methylbenzofuran-2-yl | 60 | |
| 3za | 3-Methylbenzo[b]thiophen-2-yl | 40 | |
| 1a | Phenylethynyl (electron-rich) | 83 |
*Yield varies with reaction optimization.
Physicochemical Properties
Melting Points and Solubility
- Compound A: No explicit melting point is reported, but analogs with nitro groups (e.g., 22a–22c in ) typically exhibit higher melting points due to dipole-dipole interactions and planar molecular conformations .
- Heterocyclic analogs : 3za is a yellow solid (mp 102–103°C), whereas 3ya is a yellow oil, indicating that sulfur-containing substituents enhance crystallinity compared to oxygen analogs .
- Alkenyl derivatives : (E)-N,4-Dimethyl-N-(5-((4-methylphenyl)sulfonamido)hex-3-en-1-yl)benzenesulfonamide (4e) and related compounds exist as oils, suggesting that flexible alkenyl chains reduce packing efficiency and lower melting points .
Polarity and Solubility
The nitro group in Compound A increases polarity, likely enhancing solubility in polar solvents (e.g., DMSO, acetone) but reducing it in nonpolar solvents (e.g., hexane). This contrasts with methyl-substituted analogs like N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, which exhibit lower polarity and higher solubility in organic solvents .
Structural and Crystallographic Comparisons
Crystal structure analyses reveal substituent-dependent conformational variations:
- Torsion angles : In Compound A, the S–N–C–C torsion angle is influenced by the para-nitro group, likely leading to a planar arrangement. In contrast, 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide (II) exhibits a torsion angle of 71.6°, indicating that ortho substituents induce greater twisting .
Table 2: Structural Parameters of Selected Analogs
Biological Activity
n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group (-SO₂NH-) attached to a dimethylated benzene ring and a nitrophenyl substituent. The presence of the nitro group is crucial as it enhances the compound's reactivity and biological interactions. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate access. This mechanism is particularly relevant in the context of antimicrobial activity, where it can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .
- Anticancer Activity : Studies have shown that sulfonamide derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, its analogs have demonstrated significant inhibition of cell viability in human breast cancer cells (MDA-MB-231) and melanoma cells (IGR39), with EC50 values indicating potent activity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties:
- Mechanism : By inhibiting DHPS, it disrupts folate synthesis necessary for nucleic acid production in bacteria, leading to growth inhibition .
- Efficacy : Its efficacy has been demonstrated against various bacterial strains, showcasing its potential as an antibacterial agent.
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- Cytotoxicity : It has shown significant cytotoxic effects on cancer cell lines with reduced cell viability at effective concentrations. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance activity .
Case Studies and Research Findings
- Study on Anticancer Activity : A study reported that sulfonamide derivatives exhibited varying degrees of cytotoxicity against NCI-60 tumor cells. The most active compounds had EC50 values below 30 µM against specific cancer cell lines .
- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited bacterial growth in vitro. Comparative studies highlighted its potency relative to other sulfonamides .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the substitution pattern on the benzene ring significantly impacts biological activity. Compounds with electron-withdrawing groups like nitro groups tend to exhibit enhanced inhibitory effects against target enzymes .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,4-Dimethyl-N-(4-nitrophenyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via sulfonylation of 4-nitrophenylamine derivatives using 4-methylbenzenesulfonyl chloride under alkaline conditions (e.g., NaHCO₃ or NaOH). Key parameters include:
- Temperature : Controlled heating (60–80°C) to minimize side reactions like hydrolysis of the sulfonyl chloride.
- Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Workup : Ice-cold water precipitation followed by recrystallization from ethanol improves purity (>95% by HPLC) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between aromatic rings (e.g., 32–48°), critical for assessing conformational flexibility .
- NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; nitro group deshielding adjacent protons to δ 7.8–8.2 ppm) .
- IR spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (1520, 1350 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s crystallographic packing and intermolecular interactions?
- Structural Insights :
- The 4-nitro group induces torsional strain (C1–S–N–C7 angle: -48.3° to -75.7°) due to steric clashes with adjacent methyl groups, altering crystal packing .
- Hydrogen bonding : N–H⋯O interactions (2.8–3.0 Å) form 1D chains, while C–H⋯π interactions stabilize 3D networks .
Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models for this sulfonamide?
- Case Study : Computational docking (e.g., AutoDock Vina) predicts strong binding to carbonic anhydrase IX (ΔG: -9.2 kcal/mol), but in vitro assays show moderate inhibition (IC₅₀: 12 µM).
- Resolution :
- Solvent effects : DMSO (common in assays) may disrupt protein-ligand interactions; use aqueous buffers with <1% cosolvent .
- Protonation states : The sulfonamide group (pKa ~10) remains deprotonated at physiological pH, altering binding affinity .
Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced pharmacological properties?
- Workflow :
DFT : Calculate frontier orbitals (HOMO-LUMO gap: ~4.5 eV) to predict reactivity sites for derivatization .
MD Simulations : Assess stability of sulfonamide-protein complexes (RMSD <2 Å over 100 ns) to prioritize derivatives .
ADMET Prediction : Use SwissADME to optimize logP (~2.5) and reduce hepatotoxicity (e.g., replace nitro with cyano groups) .
- Case Study : Methyl-to-ethyl substitution at the 4-position improves metabolic stability (t₁/₂: 6.5→9.2 h in liver microsomes) without compromising activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
